molecular formula C22H23FN2O4S B2735760 1-ethyl-6-fluoro-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one CAS No. 892784-39-3

1-ethyl-6-fluoro-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one

Cat. No.: B2735760
CAS No.: 892784-39-3
M. Wt: 430.49
InChI Key: ZPPYQWJDWZCIRY-UHFFFAOYSA-N
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Description

1-ethyl-6-fluoro-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C22H23FN2O4S and its molecular weight is 430.49. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

  • Quinolone derivatives, including those related to the specified compound, have been extensively studied for their antibacterial properties. For example, the synthesis and evaluation of antibacterial activities of 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids revealed significant activities against both Gram-positive and Gram-negative bacteria, underscoring the potential of these compounds in addressing bacterial infections (Koga et al., 1980).

Fluorescent Probe Development

  • The development of fluorescent probes for biological applications is another area of research. For instance, the design and synthesis of a fluorescent probe for Zn2+ based on quinolinol derivatives demonstrate the utility of these compounds in creating sensitive tools for studying zinc in biological systems (Ohshima et al., 2010).

Synthetic Methodologies and Derivatives

  • Research on the synthesis and transformation of quinoline derivatives highlights their versatility and potential for creating novel compounds with various applications. Studies have shown that these compounds can serve as efficient fluorophores, showcasing their importance in biochemistry and medicine for studying biological systems (Aleksanyan & Hambardzumyan, 2013).
  • The synthesis of fluorinated furo[2,3-b]quinoxalines, including asymmetric compounds with morpholino and thiomorpholino substitutions, further illustrates the chemical versatility and potential application of these molecules in creating complex structures with specific properties (Charushin et al., 1998).

Properties

IUPAC Name

1-ethyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O4S/c1-3-24-14-21(30(27,28)16-6-4-5-15(2)11-16)22(26)17-12-18(23)20(13-19(17)24)25-7-9-29-10-8-25/h4-6,11-14H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPYQWJDWZCIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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